

Spectroscopic Data Analysis of Podocarpusflavone B: An In-depth Technical Guide

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Compound of Interest

Compound Name: Podocarpusflavone B

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This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Podocarpusflavone B**, a biflavonoid with significant interest in natural product research and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the structural elucidation of this complex natural product.

Spectroscopic Data of Podocarpusflavone B

The structural elucidation of **Podocarpusflavone B** is achieved through the detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass spectrometry data.

NMR Spectroscopic Data

The complete assignment of the proton (^1H) and carbon- 13 (^{13}C) NMR spectra is crucial for defining the molecular structure of **Podocarpusflavone B**. The chemical shifts are reported in parts per million (ppm).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Podocarpusflavone B**

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, Multiplicity, J in Hz)
Flavone I		
2	164.5	6.78 (s)
3	103.2	
4	182.5	
5	161.7	
6	99.2	6.32 (d, J = 2.0)
7	164.1	6.55 (d, J = 2.0)
8	94.3	
9	157.8	
10	104.5	
1'	121.5	7.95 (d, J = 8.8)
2'	128.8	
3'	116.3	
4'	161.8	
5'	116.3	7.01 (d, J = 8.8)
6'	128.8	7.95 (d, J = 8.8)
Flavone II		
2''	163.9	6.65 (s)
3''	105.5	
4''	182.1	
5''	155.1	
6''	108.9	6.81 (s)
7''	160.8	

8"	105.1	
9"	158.5	
10"	104.2	
1"	122.9	
2"	128.4	
3"	121.7	7.45 (d, J = 2.2)
4"	132.2	7.48 (dd, J = 8.4, 2.2)
5"	119.5	7.15 (d, J = 8.4)
6"	128.1	
7-OCH ₃	56.4	3.90 (s)

Note: Data compiled and interpreted from available spectroscopic literature. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the exact mass of **Podocarpusflavone B**, which is essential for determining its molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pattern, offering valuable insights into the connectivity of the flavonoid units.

Table 2: Mass Spectrometry Data for **Podocarpusflavone B**

Parameter	Value
Molecular Formula	C ₃₁ H ₂₀ O ₁₀
Exact Mass	552.1056 [M+H] ⁺
Key MS/MS Fragments	Data not explicitly found in the searched literature. Fragmentation would likely involve retro-Diels-Alder (RDA) reactions in the C-rings and cleavage of the interflavanoid bond, characteristic of biflavonoids.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of biflavonoids like **Podocarpusflavone B**.

NMR Spectroscopy

Sample Preparation: A pure sample of **Podocarpusflavone B** (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Spectra Acquisition:

- ¹H NMR:** Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR:** A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectra Acquisition:

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (^1H - ^1H) spin-spin couplings, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (^1H - ^{13}C), aiding in the assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This is particularly crucial for identifying the connectivity between different structural fragments and establishing the linkage between the two flavone units in biflavonoids.^[1]

Mass Spectrometry

Sample Preparation: A dilute solution of the purified **Podocarpusflavone B** is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

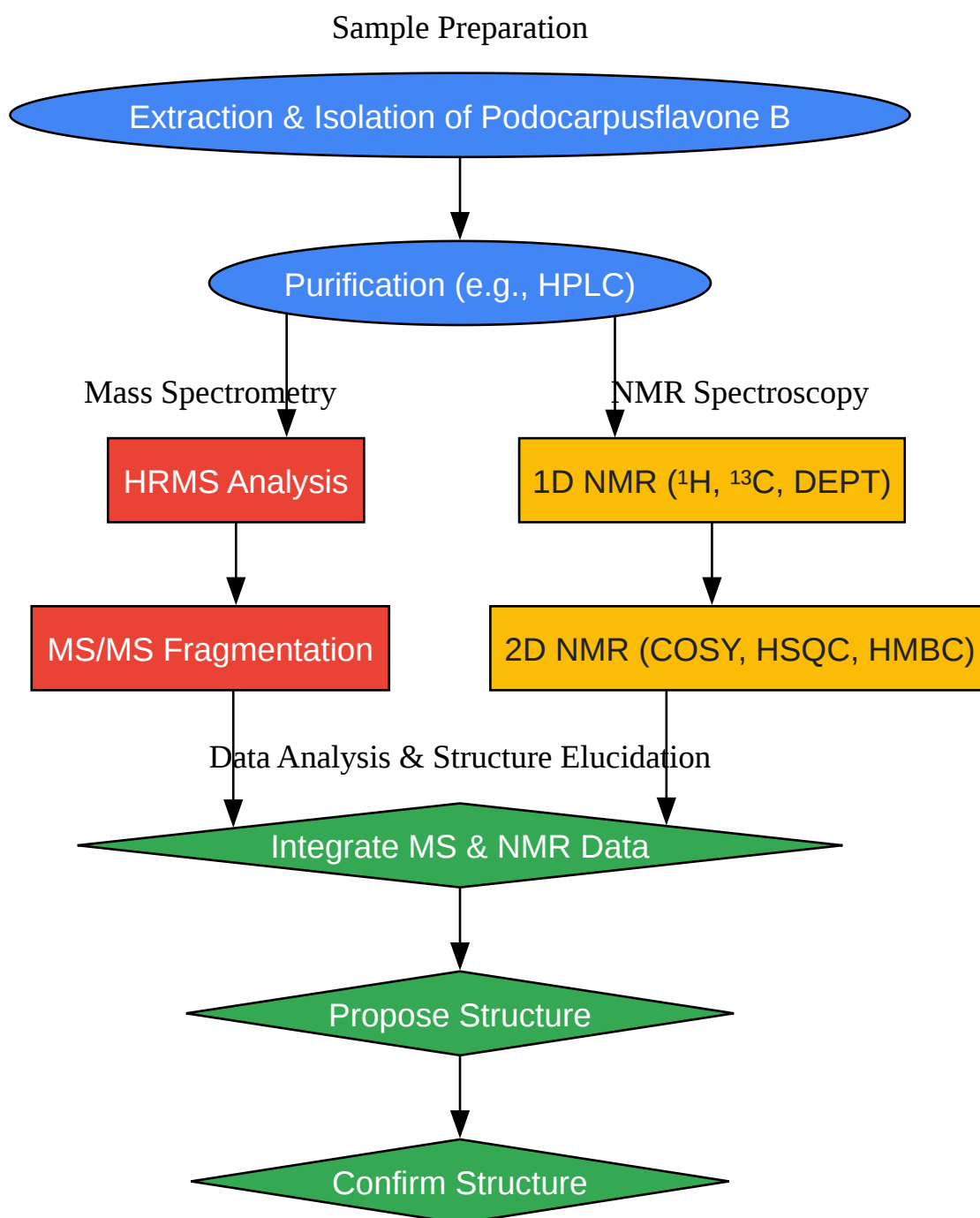
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is commonly used. Electrospray ionization (ESI) is a frequently employed ionization technique for flavonoids.

LC-MS/MS Analysis:

- **Chromatographic Separation:** The sample is injected into a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is used to separate the analyte from any impurities.
- **Mass Spectrometry:** The mass spectrometer is operated in both full scan mode to determine the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation data. In MS/MS, the parent ion of **Podocarpusflavone B** is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides evidence for the structural components and their linkages.

Visualizations

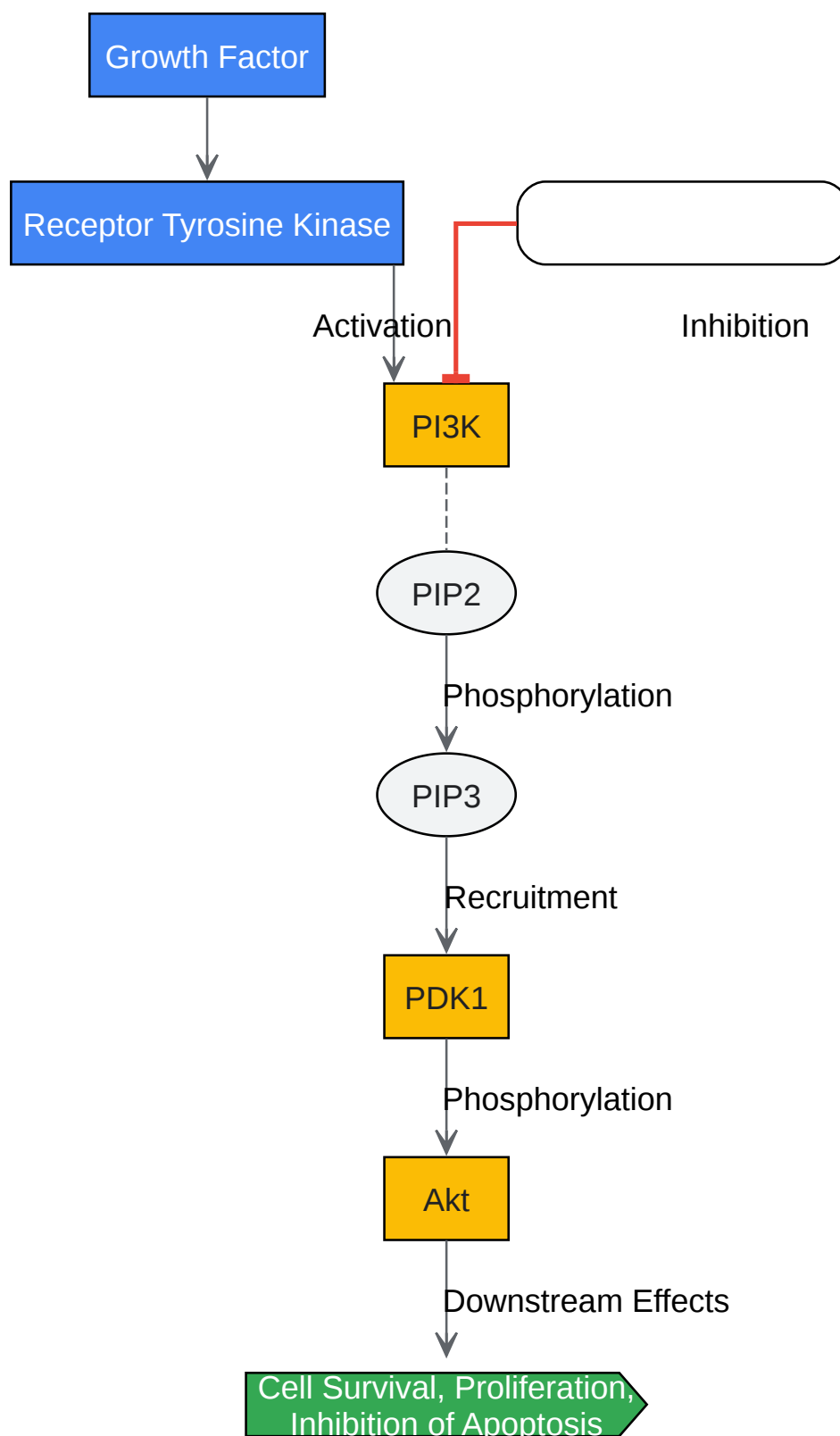
The following diagrams illustrate the workflow of spectroscopic data analysis and a potential signaling pathway that could be modulated by biflavonoids like **Podocarpusflavone B**.



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*Workflow for the spectroscopic analysis of **Podocarpusflavone B**.*

Biflavonoids are known to interact with various cellular signaling pathways. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for many flavonoids and plays a crucial role in cell survival and proliferation.^[2]



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*Hypothetical modulation of the PI3K/Akt signaling pathway by **Podocarpusflavone B**.*

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